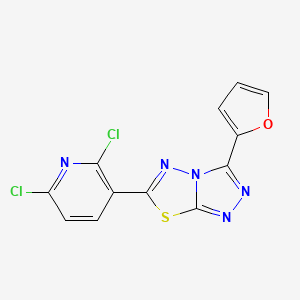
C12H5Cl2N5OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C12H5Cl2N5OS is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of C12H5Cl2N5OS involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
In industrial settings, the production of This compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency.
Analyse Chemischer Reaktionen
C12H5Cl2N5OS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
C12H5Cl2N5OS: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which C12H5Cl2N5OS exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
C12H5Cl2N5OS: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C12H5Cl2N5O: This compound lacks the sulfur atom present in , which can lead to differences in chemical reactivity and biological activity.
C12H5Cl2N5S: This compound lacks the oxygen atom, which can affect its solubility and interaction with other molecules.
C12H5Cl2N5: This compound lacks both the sulfur and oxygen atoms, resulting in different chemical and physical properties.
The presence of both sulfur and oxygen atoms in This compound
Eigenschaften
Molekularformel |
C12H5Cl2N5OS |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
6-(2,6-dichloropyridin-3-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H5Cl2N5OS/c13-8-4-3-6(9(14)15-8)11-18-19-10(7-2-1-5-20-7)16-17-12(19)21-11/h1-5H |
InChI-Schlüssel |
TUDWSSYSNNBQRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=C(N=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




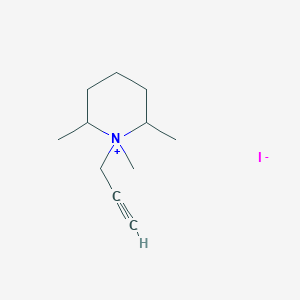
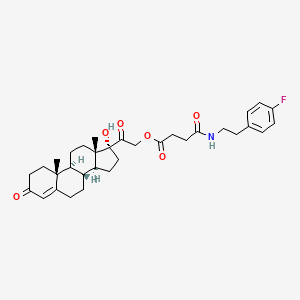
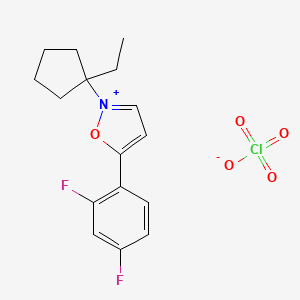
![2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12636626.png)
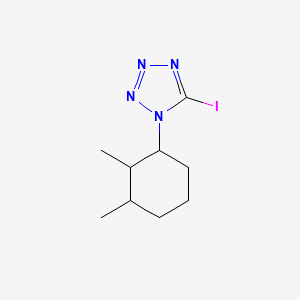

![N-methoxy-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B12636632.png)
![1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]](/img/structure/B12636652.png)
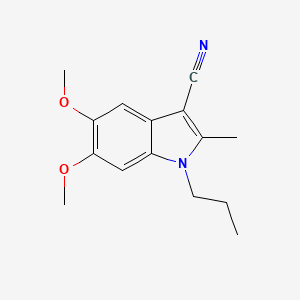
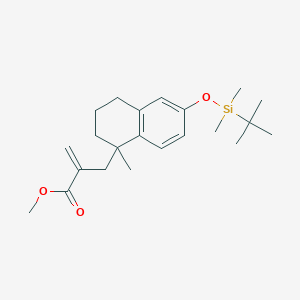
methanone](/img/structure/B12636667.png)

